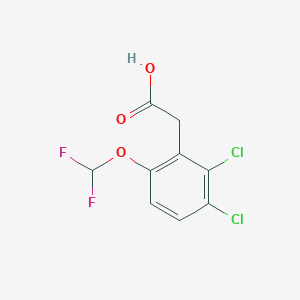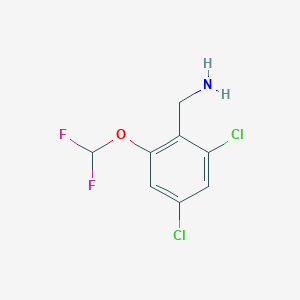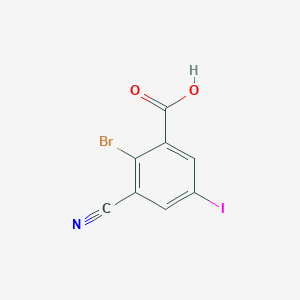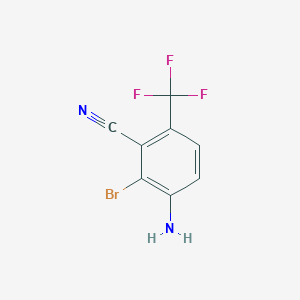
2-Bromo-4-chloro-3-(trifluoromethyl)aniline
Übersicht
Beschreibung
2-Bromo-4-chloro-3-(trifluoromethyl)aniline, also known as 2-BCTA, is an important organic compound used in a variety of scientific research applications. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. 2-BCTA has been found to have a wide range of uses in organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chloro-3-(trifluoromethyl)aniline is widely used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for drug discovery, and as a biochemical and physiological probe. It is also used in the synthesis of other organic compounds, such as 2-bromo-4-chlorobenzonitrile, 4-chloro-2-bromoaniline, and 4-chloro-2-bromophenol.
Wirkmechanismus
2-Bromo-4-chloro-3-(trifluoromethyl)aniline acts as a Lewis acid, which means that it can react with electron-rich molecules, such as alcohols and amines, to form new compounds. It can also act as a nucleophile, which means that it can react with electrophilic molecules, such as carboxylic acids and aldehydes, to form new compounds.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and analgesic properties. It has also been shown to have anti-tumor and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Bromo-4-chloro-3-(trifluoromethyl)aniline in lab experiments is its low cost and availability. It is also relatively easy to synthesize and store, making it an ideal reagent for a variety of scientific research applications. However, this compound is also highly toxic and should be handled with caution.
Zukünftige Richtungen
Some possible future directions for 2-Bromo-4-chloro-3-(trifluoromethyl)aniline research include further investigation into its anti-tumor and anti-cancer properties, its ability to inhibit the growth of bacteria and fungi, and its potential for use in drug discovery. Additionally, further research could be done on its ability to act as a Lewis acid and a nucleophile, as well as its potential uses in organic synthesis. Finally, further research could be done on its biochemical and physiological effects and its potential for use in medical applications.
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECRXUZYVRUTKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410783.png)


![2-[2-Bromo-4-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410789.png)





